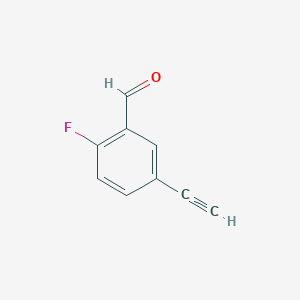

5-Ethynyl-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 5-Ethynyl-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLROWFLLVGAIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300435 | |

| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-11-4 | |

| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Ethynyl Scaffold

5-Ethynyl-2-fluorobenzaldehyde, identified by its CAS number 1440535-11-4, is a bifunctional aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive aldehyde, a versatile terminal alkyne, and a strategically placed fluorine atom, makes it a valuable building block for the synthesis of complex molecular architectures and bioactive compounds. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates.[2] Concurrently, the ethynyl group serves as a handle for a variety of chemical transformations, most notably the highly efficient and bioorthogonal "click chemistry". This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 5-ethynyl-2-fluorobenzaldehyde, offering insights for its effective utilization in research and development.

Physicochemical Properties and Safety Data

A clear understanding of the fundamental properties and safety profile of a chemical is paramount for its handling and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1440535-11-4 | [1] |

| Molecular Formula | C₉H₅FO | [1] |

| Molecular Weight | 148.13 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety Summary:

5-Ethynyl-2-fluorobenzaldehyde is classified as a hazardous substance.[1][3]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 5-Ethynyl-2-fluorobenzaldehyde: A Focus on Sonogashira Coupling

The most logical and widely employed method for the synthesis of aryl alkynes such as 5-ethynyl-2-fluorobenzaldehyde is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic approach for 5-ethynyl-2-fluorobenzaldehyde involves disconnecting the ethynyl group, leading back to a halogenated 2-fluorobenzaldehyde precursor and an acetylene equivalent. The most common starting material for this synthesis is 5-bromo-2-fluorobenzaldehyde.

Caption: Retrosynthetic analysis for 5-Ethynyl-2-fluorobenzaldehyde.

Experimental Protocol: Sonogashira Coupling

The following is a representative, detailed protocol for the synthesis of 5-ethynyl-2-fluorobenzaldehyde via a Sonogashira coupling reaction.

Step 1: Sonogashira Coupling of 5-Bromo-2-fluorobenzaldehyde with Ethynyltrimethylsilane

This step involves the palladium and copper co-catalyzed coupling of 5-bromo-2-fluorobenzaldehyde with ethynyltrimethylsilane. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.

Caption: Sonogashira coupling of 5-Bromo-2-fluorobenzaldehyde.

Methodology:

-

To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v) is added ethynyltrimethylsilane (1.2 eq).

-

The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) are added to the reaction mixture.

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group is typically removed under mild basic conditions to yield the terminal alkyne.

Methodology:

-

The purified 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde (1.0 eq) is dissolved in a mixture of methanol and THF (1:1 v/v).

-

Potassium carbonate (K₂CO₃) (1.5 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to yield 5-ethynyl-2-fluorobenzaldehyde.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

-

Aldehyde proton (CHO): A singlet around δ 10.0-10.4 ppm.

-

Aromatic protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting.

-

Acetylenic proton (C≡CH): A singlet around δ 3.0-3.5 ppm.

Expected ¹³C NMR (in CDCl₃):

-

Aldehyde carbon (C=O): A signal in the range of δ 185-195 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

Alkynyl carbons (C≡C): Two signals in the range of δ 75-90 ppm.

Expected IR (Infrared) Spectroscopy:

-

Aldehyde C=O stretch: A strong absorption band around 1690-1710 cm⁻¹.[7]

-

Terminal alkyne C≡C stretch: A weak to medium absorption band around 2100-2140 cm⁻¹.

-

Acetylenic C-H stretch: A sharp, characteristic absorption band around 3250-3300 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

C-F stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.

Chemical Reactivity and Applications in Medicinal Chemistry

The utility of 5-ethynyl-2-fluorobenzaldehyde as a building block stems from the distinct reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile electrophilic center that readily undergoes nucleophilic addition reactions. This allows for the construction of a wide variety of molecular scaffolds. Common transformations include:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To generate alkenes.

-

Aldol condensation: To form α,β-unsaturated carbonyl compounds.

-

Grignard and organolithium reactions: To produce secondary alcohols.

Reactions of the Ethynyl Group: The Power of Click Chemistry

The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules under mild conditions.[8]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: General Procedure for Click Chemistry

-

Dissolve 5-ethynyl-2-fluorobenzaldehyde (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add a solution of copper(II) sulfate (CuSO₄) (0.05-0.1 eq).

-

Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The combination of the fluorinated aromatic ring and the versatile functional groups makes 5-ethynyl-2-fluorobenzaldehyde a valuable precursor for the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.[10][11][12] For instance, the aldehyde can be used to construct heterocyclic systems, while the alkyne can be used to introduce other functionalities or link to other molecules. The fluorine atom can enhance the biological activity and pharmacokinetic profile of the final compound.

Conclusion

5-Ethynyl-2-fluorobenzaldehyde is a strategically designed building block with significant potential in medicinal chemistry and organic synthesis. Its efficient synthesis via the Sonogashira coupling, coupled with the orthogonal reactivity of its aldehyde and ethynyl groups, provides a powerful platform for the generation of diverse and complex molecular entities. The presence of the fluorine atom further enhances its utility by offering a means to fine-tune the properties of the target molecules. As the demand for novel and effective therapeutic agents continues to grow, the application of such versatile building blocks will undoubtedly play a crucial role in the advancement of drug discovery.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. NIH National Library of Medicine, National Center for Biotechnology Information. (2022-09-29). [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. ResearchGate. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. International Journal of ChemTech Research. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024-08-05). [Link]

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. (2024-09-30). [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

-

(PDF) Click chemistry for labeling and detection of biomolecules. ResearchGate. (2025-08-09). [Link]

-

19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. [Link]

-

Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Carl ROTH. (2016-05-23). [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC - PubMed Central. (2019-10-31). [Link]

-

Safety Data Sheet: Benzaldehyde. Chemos GmbH&Co.KG. (2021-06-17). [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary: 5-Ethynyl-2-fluorobenzaldehyde is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its molecular architecture, featuring an aldehyde, a terminal alkyne (ethynyl group), and a fluorine atom on a benzene ring, offers a unique combination of reactive handles and modulatory properties. The aldehyde serves as a classical point for derivatization, the ethynyl group is a premier substrate for bioorthogonal "click chemistry," and the fluorine atom can profoundly influence metabolic stability and binding affinity. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, details its core applications, and presents essential safety and handling protocols.

Physicochemical Properties and Characterization

5-Ethynyl-2-fluorobenzaldehyde is a solid at room temperature, distinguished by its unique trifunctional nature. The molecular weight of this compound is 148.13 g/mol .[1] Understanding its core properties is fundamental to its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Weight | 148.13 g/mol | [1] |

| Chemical Formula | C₉H₅FO | [1] |

| CAS Number | 1440535-11-4 | [1] |

| SMILES | C#CC1=CC(=C(C=C1)F)C=O | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Structural Insights and Functional Group Causality:

-

Fluorine Atom (at C2): The strategic placement of a highly electronegative fluorine atom ortho to the aldehyde group has significant electronic and steric implications. It can modulate the reactivity of the aldehyde and influence the conformation of the molecule. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation and to increase binding affinity with target proteins through favorable electrostatic interactions.[2][3]

-

Ethynyl Group (at C5): The terminal alkyne is the cornerstone of this molecule's utility in chemical biology. It is the key reactant in the aza-Diels-Alder reaction and, most notably, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[4] This allows for the precise and efficient covalent ligation of the molecule to biomolecules or surfaces that have been tagged with an azide group.

-

Aldehyde Group (at C1): The formyl group is a versatile chemical handle for a wide array of classical organic transformations. It can undergo nucleophilic addition, reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and condensation reactions to generate Schiff bases or other heterocyclic systems. This functionality makes it an excellent anchor point for building molecular complexity.

Synthesis and Mechanistic Insights

A common and efficient method for synthesizing 5-Ethynyl-2-fluorobenzaldehyde involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is the method of choice for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow: Sonogashira Coupling

Caption: Workflow for the synthesis of 5-Ethynyl-2-fluorobenzaldehyde via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical):

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous triethylamine (3.0 eq) via syringe, followed by ethynyltrimethylsilane (1.2 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) species (formed in situ) and to avoid oxidative homo-coupling of the alkyne. Triethylamine acts as both a solvent and a base to neutralize the HBr formed during the catalytic cycle.

-

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

-

Causality: The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne to prevent side reactions. It is easily removed under mild basic conditions.

-

-

Purification: Neutralize the mixture with 1M HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 5-ethynyl-2-fluorobenzaldehyde.

Core Applications in Research and Development

Bioorthogonal Chemistry and Bioconjugation

The ethynyl group is the molecule's gateway to bioorthogonal chemistry. The CuAAC reaction enables the formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule (e.g., a protein, nucleic acid, or cell surface). This reaction is highly specific, efficient, and can be performed in complex biological media.

Experimental Workflow: Click Chemistry Labeling

Caption: General workflow for labeling an azide-modified biomolecule using click chemistry.

Step-by-Step Protocol: Labeling an Azide-Modified Protein

-

Stock Solutions: Prepare a 10 mM stock of 5-ethynyl-2-fluorobenzaldehyde in DMSO. Prepare a 50 mM stock of sodium ascorbate in water (freshly made). Prepare a 10 mM stock of copper(II) sulfate in water.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., at 1 mg/mL in PBS), 5-ethynyl-2-fluorobenzaldehyde (to a final concentration of 100 µM), and sodium ascorbate (to a final concentration of 1 mM).

-

Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species required for the cycloaddition. An excess is used to prevent re-oxidation by dissolved oxygen.

-

-

Initiation: Add copper(II) sulfate (to a final concentration of 50 µM) to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Analysis: The resulting protein conjugate can be analyzed via SDS-PAGE, where a shift in molecular weight will be observed, or used for further applications where the fluorobenzaldehyde moiety can be targeted.

Building Block in Medicinal Chemistry

This compound is an invaluable starting material for creating complex molecules in drug discovery programs. The aldehyde provides a key point for diversification, allowing chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.

Conceptual Derivatization Pathways

Caption: Potential synthetic pathways originating from the aldehyde group.

The presence of the fluorine atom can improve the pharmacokinetic profile of the final drug candidate.[3] For instance, fluorinated compounds often exhibit increased lipophilicity, which can enhance membrane permeability, and greater metabolic stability, leading to a longer in vivo half-life.

Safety, Handling, and Storage

Proper handling of 5-Ethynyl-2-fluorobenzaldehyde is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

Recommended Handling and Storage Protocols:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Ensure adequate ventilation.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[1][5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

Conclusion

5-Ethynyl-2-fluorobenzaldehyde is more than a simple chemical; it is a sophisticated molecular tool. The convergence of three distinct and highly valuable functional groups—an aldehyde for traditional synthesis, an alkyne for modern click chemistry, and a fluorine atom for property modulation—makes it a powerful building block for innovation. For researchers and drug development professionals, this compound offers a reliable and versatile platform for constructing novel therapeutics, creating advanced biological probes, and developing new materials. Its continued application is poised to drive significant advances across the chemical and biological sciences.

References

- 5-Ethynyl-2-fluorobenzaldehyde - Achmem.

- SAFETY D

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing.

- Application of Fluorine - in Drug Discovery - PharmaBlock.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorpor

Sources

- 1. achmem.com [achmem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. salic.med.harvard.edu [salic.med.harvard.edu]

- 5. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 5-Ethynyl-2-fluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Ethynyl-2-fluorobenzaldehyde

5-Ethynyl-2-fluorobenzaldehyde (CAS RN: 1440535-11-4, Formula: C₉H₅FO) is a highly versatile bifunctional building block that has garnered significant interest in the fields of medicinal chemistry, drug development, and materials science.[1] Its unique structure, featuring a reactive aldehyde group and a terminal alkyne, allows for orthogonal chemical modifications. The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, the cornerstone of "click chemistry".[2][3][4] The aldehyde provides a handle for reductive amination, condensation reactions, or conversion to other functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of derivative molecules, making it a valuable substituent in modern drug design.

This guide provides a comprehensive, field-proven synthetic route to 5-ethynyl-2-fluorobenzaldehyde, focusing on the causality behind experimental choices and presenting robust, self-validating protocols suitable for implementation in a research or process development setting.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical retrosynthetic analysis. The target molecule, 5-ethynyl-2-fluorobenzaldehyde, can be disconnected at the aryl-alkyne C-C bond. This disconnection points directly to the Sonogashira cross-coupling reaction, a powerful and reliable method for forming sp²-sp carbon-carbon bonds.[5][6] This suggests a precursor, a 5-halo-2-fluorobenzaldehyde, which can be coupled with a suitable acetylene equivalent. To ensure a practical and cost-effective synthesis, we select 5-bromo-2-fluorobenzaldehyde as our key intermediate, which itself can be synthesized from the readily available starting material, 2-fluorobenzaldehyde.

Caption: Retrosynthetic pathway for 5-ethynyl-2-fluorobenzaldehyde.

Part 1: Synthesis of the Key Precursor: 5-Bromo-2-fluorobenzaldehyde

Rationale and Strategic Considerations

The choice of the halogen atom on the aryl precursor is critical for the success of the Sonogashira coupling. The reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[7][8] While an iodo-substituted precursor would be more reactive, 5-bromo-2-fluorobenzaldehyde offers an excellent balance of high reactivity, stability, and cost-effectiveness of the starting materials. It is readily synthesized via electrophilic aromatic substitution (bromination) of 2-fluorobenzaldehyde. The fluorine and aldehyde groups are ortho, para-directing and meta-directing, respectively. However, the ortho, para-directing effect of the fluorine atom is stronger, guiding the incoming electrophile (bromine) primarily to the position para to the fluorine, which is the desired C5 position.

Detailed Experimental Protocol: Bromination of 2-Fluorobenzaldehyde

This protocol is adapted from established procedures for the bromination of activated and moderately deactivated aromatic rings.[9][10]

Step 1: Reaction Setup

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 500 mL of a concentrated sulfuric acid solution.

-

Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature below 10°C.

Step 2: Reagent Addition

-

In a separate beaker, carefully prepare a mixture of 124.1 g (1.0 mol) of 2-fluorobenzaldehyde and 167 g (1.0 mol) of potassium bromate.

-

Slowly add this mixture to the stirred sulfuric acid solution via the dropping funnel over a period of 2-3 hours.

-

Causality Check: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of over-brominated byproducts. The temperature should be rigorously maintained at or below 90°C throughout the addition.[10]

Step 3: Reaction and Work-up

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete conversion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture over 1000 mL of ice water.

-

Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 300 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[10]

Step 4: Purification

-

Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to obtain pure 5-bromo-2-fluorobenzaldehyde as a clear liquid.[9]

Data Summary: 5-Bromo-2-fluorobenzaldehyde

| Parameter | Value | Reference |

| Appearance | Colorless to light yellow oil | |

| Molecular Formula | C₇H₄BrFO | [11] |

| Molecular Weight | 203.01 g/mol | [11] |

| Typical Yield | 75-88% | [9][10] |

| Purity (by GC) | >97% | [10] |

| Boiling Point | 63-65°C @ 3 mmHg | [9] |

Part 2: The Core Transformation: Sonogashira Cross-Coupling

Core Principles and Mechanistic Insight

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides.[8][12] The reaction is catalyzed by a palladium(0) complex and requires a copper(I) co-catalyst (typically CuI) and a mild amine base (e.g., triethylamine or diisopropylamine). The reaction proceeds through two interconnected catalytic cycles.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Rationale for Using a Protected Alkyne

While acetylene gas can be used, its handling is hazardous. Furthermore, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) under Sonogashira conditions, leading to undesired symmetrical diynes. To circumvent these issues, (trimethylsilyl)acetylene (TMSA) is employed as a superior acetylene surrogate.[13] The bulky trimethylsilyl (TMS) group prevents homocoupling and makes the reagent an easily handled liquid. The TMS group is then efficiently removed in a subsequent step.

Detailed Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 702 mg, 1.0 mmol, 2 mol%), and copper(I) iodide (CuI, 190 mg, 1.0 mmol, 2 mol%).

-

Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous and degassed triethylamine (150 mL), followed by (trimethylsilyl)acetylene (TMSA, 7.1 mL, 55 mmol).

-

Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The reaction can be gently heated to 40-50°C to accelerate the conversion if necessary.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford 2-fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde.

Part 3: The Final Step: Silyl Group Deprotection

Rationale and Method Selection

The final step is the cleavage of the silicon-carbon bond to unmask the terminal alkyne. This is most commonly and efficiently achieved using a fluoride ion source, owing to the exceptionally high strength of the silicon-fluoride bond.[14] Tetrabutylammonium fluoride (TBAF) is a common choice, but for substrates where TBAF might be too basic, milder conditions such as potassium carbonate in methanol can be employed.[13][14][15]

Detailed Experimental Protocol: TMS Deprotection

-

Reaction Setup: Dissolve the 2-fluoro-5-((trimethylsilyl)ethynyl)benzaldehyde (approx. 50 mmol) obtained from the previous step in methanol (200 mL) in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Remove the methanol under reduced pressure. Add water (150 mL) to the residue and extract with diethyl ether or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield 5-ethynyl-2-fluorobenzaldehyde as a solid.

Final Product Data and Storage

| Parameter | Value | Reference |

| Appearance | White to off-white solid | |

| Molecular Formula | C₉H₅FO | [1] |

| Molecular Weight | 148.14 g/mol | [1] |

| Overall Yield | 60-75% (over 3 steps) | |

| Purity (by HPLC/NMR) | >98% | |

| Storage | Store at 2-8°C under an inert atmosphere | [1] |

Overall Synthesis Workflow

The complete three-step synthesis provides a reliable and scalable route to high-purity 5-ethynyl-2-fluorobenzaldehyde.

Caption: Three-step synthesis route to 5-ethynyl-2-fluorobenzaldehyde.

Conclusion

This guide outlines a robust and efficient three-step synthesis of 5-ethynyl-2-fluorobenzaldehyde, commencing from commercially available 2-fluorobenzaldehyde. The strategy hinges on a controlled electrophilic bromination followed by a high-yielding Sonogashira cross-coupling with a protected acetylene source, and concludes with a mild deprotection. Each step has been rationalized based on established chemical principles, and the protocols provided are detailed for direct implementation. The resulting product is a key synthetic intermediate, poised for use in a wide array of applications, from the construction of complex pharmaceutical agents to the development of novel functional materials.

References

-

Medicines for All Institute (M4ALL), Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Available at: [Link]

-

PubMed. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea. Available at: [Link]

- Google Patents. US5227531A - Process for the preparation of fluorobenzaldehydes.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

PubMed. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available at: [Link]

- Google Patents. CN106565445A - Preparation method of p-fluorobenzaldehyde.

-

Organic Chemistry Portal. Substituted arene synthesis by alkynylation. Available at: [Link]

- Google Patents. CN112321400A - Synthetic method for improving yield of 2, 5-difluorobenzaldehyde by adopting negative ion stabilizer.

-

Gelest. Deprotection of Silyl Ethers. Available at: [Link]

-

ResearchGate. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

YouTube. Silyl group deprotection by TBAF solution. Available at: [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Available at: [Link]

-

Chemistry LibreTexts. Aryl Halides. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. Alkynylation. Available at: [Link]

-

SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]

-

YouTube. TMS Alcohol Protecting Group Using Silyl Ether. Available at: [Link]

-

Bio-protocol. Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. Available at: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 5-Ethynyl-2'-deoxyuridine labeling detects proliferating cells in the regenerating avian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. salic.med.harvard.edu [salic.med.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 10. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Brom-2-fluorbenzaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. m.youtube.com [m.youtube.com]

A Technical Guide to the Solubility of 5-Ethynyl-2-fluorobenzaldehyde for Pharmaceutical Research and Development

Abstract

5-Ethynyl-2-fluorobenzaldehyde is an important building block in medicinal chemistry and drug discovery, valued for its utility in constructing complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 5-Ethynyl-2-fluorobenzaldehyde, discusses its expected solubility profile based on molecular structure, and presents a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their experimental workflows and ensure reliable, reproducible results.

Introduction and Significance

5-Ethynyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde featuring three key functional groups: an aldehyde, a fluorine atom, and an ethynyl (acetylene) group. This unique combination makes it a versatile reagent in organic synthesis. The aldehyde allows for a wide range of classical transformations (e.g., reductive amination, Wittig reactions, condensation reactions), while the terminal alkyne is a key functional handle for modern coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."

The solubility of this compound is a critical parameter that dictates its handling and application. In drug discovery, poor solubility can lead to challenges in:

-

Reaction Kinetics: Inhomogeneous reaction mixtures can result in slower reaction rates, lower yields, and the formation of impurities.

-

Purification: Selecting appropriate solvent systems for crystallization or chromatography is dependent on differential solubility.

-

High-Throughput Screening (HTS): Inconsistent solubility in assay buffers (often containing co-solvents like DMSO) can lead to unreliable biological data and false negatives.[1]

-

Formulation: For preclinical studies, achieving a desired concentration in a pharmaceutically acceptable vehicle is essential.

This guide provides the foundational knowledge and practical methodology to address these challenges effectively.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by its polarity, size, and its ability to form intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent. The key properties of 5-Ethynyl-2-fluorobenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅FO | [2] |

| Molecular Weight | 148.13 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from structure |

| CAS Number | 1440535-11-4 | [2] |

Structural Analysis and Qualitative Solubility Prediction:

-

Polar Moieties: The molecule contains a polar aldehyde group (-CHO) and a polar carbon-fluorine bond. The aldehyde can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The benzene ring and the ethynyl group are nonpolar, hydrophobic regions.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions and solvate the aromatic ring. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetone. The solubility of similar ethynyl-containing compounds in DMSO is well-documented.[3][4]

-

Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and in esters like Ethyl Acetate.

-

Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as Hexane and Heptane, where the polar groups cannot be effectively solvated. Similarly, due to the dominant hydrophobic character, solubility in aqueous buffers is expected to be very low. The related compound 2-fluorobenzaldehyde is described as insoluble in water.[5]

While these predictions provide a useful starting point, precise, quantitative data must be determined empirically. The following section provides a robust protocol for this purpose.

Experimental Determination of Thermodynamic Solubility

For drug discovery and development, determining the thermodynamic (equilibrium) solubility is crucial as it represents the true maximum concentration of a compound in a solvent under stable conditions.[1][6] The Shake-Flask Method is the gold-standard technique for this measurement due to its accuracy and reliability.[6][7]

The workflow involves adding an excess of the solid compound to the test solvent, agitating the mixture until equilibrium is reached, removing the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Protocol

A. Materials and Equipment

-

5-Ethynyl-2-fluorobenzaldehyde (solid)

-

Organic solvents (HPLC-grade or higher)[7]

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

B. Protocol Steps

-

Preparation of Calibration Standards:

-

Rationale: A calibration curve is essential for accurately converting the analytical signal (e.g., peak area from HPLC) into a concentration.

-

Procedure: Prepare a stock solution of 5-Ethynyl-2-fluorobenzaldehyde of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Perform a series of serial dilutions to create at least five standard solutions that bracket the expected solubility range. Analyze these standards by HPLC-UV to generate a linear calibration curve.

-

-

Sample Preparation:

-

Rationale: Using a visible excess of solid ensures that the resulting solution is truly saturated.[6]

-

Procedure: To a glass vial, add an excess amount of solid 5-Ethynyl-2-fluorobenzaldehyde (e.g., 5-10 mg). Record the exact amount if performing a gravimetric analysis, though it is not strictly necessary for this protocol. Add a precise volume of the test solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is the most critical step for accuracy. Short incubation times may measure kinetic solubility, which is often higher and less stable than thermodynamic solubility. An 18-24 hour period is standard.[1][8]

-

Procedure: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for 18-24 hours. After this period, visually confirm that undissolved solid remains at the bottom of the vial.

-

-

Sample Filtration:

-

Rationale: Physical removal of all undissolved microparticulates is mandatory. Any solid carried over into the analysis will falsely inflate the measured solubility. A syringe filter is a highly effective method.

-

Procedure: Allow the vials to stand undisturbed for 30 minutes to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear filtrate into a clean analysis vial.

-

-

Dilution and Quantification:

-

Rationale: The concentration of the saturated solution may be too high for the linear range of the detector. Dilution brings the sample into the quantifiable range of the calibration curve.

-

Procedure: Perform an accurate, documented dilution of the filtrate. For example, dilute 100 µL of the filtrate into 900 µL of the mobile phase (a 1:10 dilution). Analyze this diluted sample by HPLC-UV.

-

-

Calculation:

-

Rationale: To determine the final solubility value.

-

Procedure: Determine the concentration of the diluted sample from the calibration curve. Multiply this concentration by the dilution factor to obtain the solubility of 5-Ethynyl-2-fluorobenzaldehyde in the test solvent.

-

Example: If the diluted sample concentration is 0.15 mg/mL and the dilution factor was 10, the solubility is 1.5 mg/mL.

-

Safety and Handling

As a laboratory chemical, 5-Ethynyl-2-fluorobenzaldehyde must be handled with appropriate care.

-

Hazard Statements: The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers.[2]

Conclusion

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Jena Bioscience. (2023). 5-Ethynyl-2'-deoxyuridine (5-EdU). Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. achmem.com [achmem.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Applications of 5-Ethynyl-2-fluorobenzaldehyde: A Trifunctional Linchpin in Modern Synthesis

Executive Summary: 5-Ethynyl-2-fluorobenzaldehyde is a uniquely versatile synthetic building block, strategically equipped with three distinct functional groups—an aldehyde, a terminal alkyne, and an ortho-fluorine substituent. This trifunctional arrangement provides a powerful platform for the efficient construction of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The aldehyde serves as a classical handle for elaboration, the alkyne is a premier reactive partner for modern coupling and cycloaddition reactions, and the fluorine atom offers a means to fine-tune crucial physicochemical and pharmacological properties. This guide provides an in-depth exploration of the core reactivity of 5-Ethynyl-2-fluorobenzaldehyde, showcases its application in the synthesis of high-value compounds like kinase inhibitors, details robust experimental protocols, and offers a forward-looking perspective on its potential.

The Strategic Value of a Trifunctional Building Block

In the intricate process of designing and synthesizing novel chemical entities, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, orthogonally reactive sites are invaluable assets. 5-Ethynyl-2-fluorobenzaldehyde (C₉H₅FO) is a prime example of such a scaffold[1]. Its power lies in the synergistic interplay of its three functional groups:

-

The Aldehyde: A cornerstone of organic synthesis, the aldehyde group is a versatile electrophile. It readily participates in a wide array of transformations, including reductive aminations, Wittig reactions, and aldol condensations, allowing for the straightforward introduction of diverse side chains and heterocyclic systems[2].

-

The Terminal Alkyne (Ethynyl Group): The ethynyl group is a gateway to some of the most powerful and reliable reactions in modern chemistry. It is the key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, enabling the facile and irreversible linkage of molecular fragments[3][4]. Furthermore, it is an exceptional partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, for the formation of carbon-carbon bonds with aryl or vinyl halides[5][6]. In the context of drug design, the rigid, linear geometry of the ethynyl linker can act as a precise spacer or engage in critical binding interactions within a protein's active site[7].

-

The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry[8][9]. Fluorine's high electronegativity can profoundly influence a molecule's properties by altering pKa, improving metabolic stability by blocking sites of oxidative metabolism, and enhancing binding affinity through favorable electrostatic or hydrogen bonding interactions[8][10][11].

This unique combination makes 5-Ethynyl-2-fluorobenzaldehyde a highly sought-after starting material for creating libraries of complex molecules with diverse functionalities and tailored pharmacological profiles.

Core Reactivity and Synthetic Utility

The synthetic utility of 5-Ethynyl-2-fluorobenzaldehyde stems from the ability to selectively address each of its functional groups. This controlled, stepwise reactivity allows for the logical and efficient assembly of complex target molecules.

Caption: Core reactivity pathways of 5-Ethynyl-2-fluorobenzaldehyde.

Application Spotlight: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and the development of potent and selective kinase inhibitors is a primary focus of pharmaceutical research[12][13]. The structural features of 5-Ethynyl-2-fluorobenzaldehyde make it an ideal scaffold for building these inhibitors.

The Ethynyl Group in Kinase Binding

Many potent kinase inhibitors, classified as Type I or Type II, bind within the ATP-binding pocket of the kinase domain[14]. The ethynyl group can play a crucial role in achieving high affinity and selectivity. For instance, the third-generation inhibitor Ponatinib utilizes an ethynyl linker to successfully target the T315I "gatekeeper" mutation in BCR-ABL, a common source of resistance to earlier drugs[7]. This rigid linker allows the molecule to span the active site and access deeper hydrophobic pockets, accommodating the bulkier isoleucine residue while maintaining key interactions[7].

Case Study: A Synthetic Route to a Quinazoline-Based Pan-Trk Inhibitor Scaffold

Tropomyosin receptor kinases (TrkA/B/C) are targets for cancers harboring NTRK gene fusions[15]. A fluorinated quinazoline scaffold has been developed for pan-Trk inhibitors, and 5-Ethynyl-2-fluorobenzaldehyde is a key starting material for its synthesis and subsequent radiolabeling for PET imaging applications[15]. The synthesis demonstrates the logical application of the aldehyde and alkyne functionalities.

Caption: Workflow for synthesizing a Trk inhibitor scaffold.

In this workflow, the aldehyde is first utilized in a reductive amination reaction to couple with a substituted amino-quinazoline core. The resulting intermediate, which now bears the crucial ethynyl handle, can then undergo a Sonogashira coupling with a second, diverse aryl halide fragment to complete the inhibitor scaffold. This modular approach is highly amenable to creating a library of analogs for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The derivatives of such scaffolds show potent activity against their target kinases. While specific data for compounds derived directly from 5-ethynyl-2-fluorobenzaldehyde are proprietary or embedded in broader chemical series, representative inhibitory concentrations for advanced kinase inhibitors often fall in the nanomolar range.

| Kinase Target Family | Representative Inhibitor Type | Typical IC₅₀ Range (nM) | Reference |

| TrkA/B/C | Quinazoline-based Type-II | 85-650 | [15] |

| CLK3 | Pan-CLK Inhibitor (VS-77) | 300 | [16] |

| EGFR/HER2 | Isophthalic Acid Derivatives | Comparable to Lapatinib at 10 µM | [17] |

Application in Chemical Biology: Bioconjugation and Probe Development

The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform, making them ideal for biological applications[4]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and the terminal alkyne of 5-Ethynyl-2-fluorobenzaldehyde makes it a perfect substrate for this transformation[18].

This reactivity allows the molecule to be used as a building block for creating chemical probes. For example, a bioactive molecule synthesized from this aldehyde can be "clicked" onto a reporter molecule, such as a fluorescent dye or a biotin tag[19]. This enables researchers to visualize the localization of the molecule in cells or to isolate its protein targets for further study[3][20].

Caption: Workflow for creating chemical probes via click chemistry.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, field-proven protocols for key transformations involving 5-Ethynyl-2-fluorobenzaldehyde.

Protocol: Sonogashira Coupling with an Aryl Bromide

This protocol describes a robust method for forming a C(sp²)-C(sp) bond, a cornerstone reaction in the synthesis of kinase inhibitors and other complex aromatic systems[5][6][21].

Materials:

-

5-Ethynyl-2-fluorobenzaldehyde (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

-

Substrate Addition: Add 5-Ethynyl-2-fluorobenzaldehyde to the reaction mixture.

-

Reaction: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine[22].

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne product.

Causality Note: The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step in the catalytic cycle, allowing the reaction to proceed under milder conditions than copper-free variants[6]. Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, linking an alkyne-containing fragment (derived from 5-Ethynyl-2-fluorobenzaldehyde) to an azide-containing fragment[3][4].

Materials:

-

Alkyne-functionalized molecule (1.0 eq)

-

Azide-functionalized molecule (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent: A 1:1 mixture of t-Butanol and water

Procedure:

-

Preparation: In a round-bottom flask, dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the t-BuOH/water solvent system.

-

Catalyst Addition: To this solution, add sodium ascorbate, followed by copper(II) sulfate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC or LC-MS. A color change to green or blue is indicative of the presence of the copper catalyst.

-

Workup: Upon completion, dilute the reaction mixture with water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[22].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Causality Note: This reaction's reliability and specificity in aqueous conditions make it exceptionally suitable for bioconjugation, as it does not interfere with most biological functional groups[18].

Future Outlook and Emerging Applications

The utility of 5-Ethynyl-2-fluorobenzaldehyde is far from exhausted. As synthetic methodologies advance, its applications are set to expand. Future directions include:

-

PET Imaging Agents: The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, making derivatives of this scaffold prime candidates for developing novel PET radiotracers for in vivo imaging and pharmacokinetic studies[8][15].

-

Covalent Inhibitors: The aldehyde or alkyne can be incorporated into warheads designed for covalent and irreversible binding to protein targets, a strategy gaining traction for overcoming drug resistance.

-

Materials Science: The rigid, aromatic, and reactive nature of this building block makes it a candidate for the synthesis of novel organic materials, such as conductive polymers or porous frameworks.

References

-

PubMed. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

MDPI. Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Available from: [Link]

-

ScienceDirect. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

-

PubMed. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Available from: [Link]

-

National Center for Biotechnology Information. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Available from: [Link]

-

MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

SETA BioMedicals. Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). Available from: [Link]

-

Royal Society of Chemistry. Kinases Home. Available from: [Link]

-

National Center for Biotechnology Information. Research towards selective inhibition of the CLK3 kinase. Available from: [Link]

-

MDPI. Impact of Tyrosine Kinase Inhibitors on the Expression Pattern of Epigenetic Regulators. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]

-

Journal of the American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]

-

National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link]

-

ACS Publications. Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinases Home [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research towards selective inhibition of the CLK3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 19. setabiomedicals.com [setabiomedicals.com]

- 20. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Application of 5-Ethynyl-2-fluorobenzaldehyde in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies

Introduction: Unveiling the Potential of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the rational design of synthetic pathways towards novel bioactive molecules is paramount.[1] The strategic selection of starting materials that offer multiple points for diversification is a key tactic in the efficient generation of compound libraries with enhanced pharmacological profiles. 5-Ethynyl-2-fluorobenzaldehyde emerges as a preeminent scaffold in this regard, possessing a unique trifecta of reactive functional groups: a terminal alkyne, an aldehyde, and a fluorine atom. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic versatility of this compound. We will explore core synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind these methodologies, grounding our discussion in established chemical principles.

The aldehyde functionality serves as a versatile handle for the construction of various heterocyclic systems and for the introduction of diverse substituents through reactions such as reductive amination.[2] The terminal alkyne is a gateway to a vast chemical space via powerful C-C bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").[3][4] The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability of the final bioactive molecule. This strategic placement of a fluorine atom ortho to the aldehyde can also influence the reactivity of the aldehyde group.

This document is structured to provide not just a set of instructions, but a comprehensive understanding of why certain synthetic choices are made, thereby empowering researchers to adapt and innovate in their own drug discovery programs.

Core Synthetic Methodologies: A Practical Guide

The true power of 5-Ethynyl-2-fluorobenzaldehyde lies in its ability to undergo a variety of chemical transformations with high efficiency and selectivity. Below, we detail the protocols for three of the most impactful reactions, providing insights into the underlying mechanisms and experimental considerations.

Sonogashira Coupling: Forging Aryl-Alkyne Scaffolds

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3] For 5-Ethynyl-2-fluorobenzaldehyde, this reaction allows for the direct attachment of various aryl and heteroaryl moieties, which are common pharmacophores in many classes of drugs, including kinase inhibitors.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of 5-Ethynyl-2-fluorobenzaldehyde with an Aryl Bromide

This protocol outlines a general procedure for the coupling of 5-Ethynyl-2-fluorobenzaldehyde with a substituted aryl bromide. The choice of phosphine ligand and base can be critical and may require optimization for specific substrates.[6]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Ethynyl-2-fluorobenzaldehyde | 148.14 | 1.0 | 1.0 |

| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 1.1 | 1.1 |

| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |

| CuI (Copper(I) iodide) | 190.45 | 0.05 | 0.05 |

| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Ethynyl-2-fluorobenzaldehyde (148 mg, 1.0 mmol), the aryl bromide (e.g., 4-bromoanisole, 206 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[7] Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity.

-

Copper(I) Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction.

-

Triethylamine (TEA): TEA serves as a base to deprotonate the terminal alkyne, forming the reactive acetylide. It also scavenges the HBr generated during the reaction.

-

Anhydrous Solvents: The use of anhydrous solvents is important to prevent quenching of the basic and organometallic species involved in the catalytic cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage between an alkyne and an azide, is a prime example.[4] This reaction is exceptionally useful for conjugating the 5-Ethynyl-2-fluorobenzaldehyde core to other molecules, such as peptides, sugars, or other drug fragments, to create complex bioactive hybrids.[9]

Protocol 2: CuAAC Reaction of 5-Ethynyl-2-fluorobenzaldehyde with an Organic Azide

This protocol describes a typical procedure for the "click" reaction. The use of a copper(II) salt with a reducing agent to generate the active copper(I) catalyst in situ is a common and reliable method.[10]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Ethynyl-2-fluorobenzaldehyde | 148.14 | 1.0 | 1.0 |

| Organic Azide (e.g., Benzyl Azide) | 133.15 | 1.05 | 1.05 |

| CuSO₄·5H₂O (Copper(II) sulfate pentahydrate) | 249.69 | 0.05 | 0.05 |

| Sodium Ascorbate | 198.11 | 0.1 | 0.1 |

| tert-Butanol/Water (1:1) | - | 10 mL | - |

Step-by-Step Procedure:

-

Reactant Solution: In a 25 mL round-bottom flask, dissolve 5-Ethynyl-2-fluorobenzaldehyde (148 mg, 1.0 mmol) and the organic azide (e.g., benzyl azide, 140 mg, 1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Addition: To this solution, add sodium ascorbate (20 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol).

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. The reaction is often accompanied by a color change. Monitor for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or recrystallization to yield the 1,4-disubstituted triazole product.

Self-Validating System:

-

High Yields: Click reactions are known for their high efficiency, and a successful reaction should provide the triazole product in excellent yield.

-

Spectroscopic Confirmation: The formation of the triazole ring can be readily confirmed by ¹H NMR spectroscopy (a characteristic singlet for the triazole proton) and mass spectrometry (the expected molecular ion peak).

-

Regioselectivity: The copper-catalyzed reaction reliably produces the 1,4-disubstituted triazole isomer.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a robust and versatile method for forming C-N bonds.[11] It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction to the corresponding amine.[2] This reaction allows for the introduction of a wide array of primary and secondary amines at the aldehyde position of 5-Ethynyl-2-fluorobenzaldehyde, providing access to a diverse range of potentially bioactive compounds.

Protocol 3: One-Pot Reductive Amination of 5-Ethynyl-2-fluorobenzaldehyde

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[12]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 5-Ethynyl-2-fluorobenzaldehyde | 148.14 | 1.0 | 1.0 |

| Primary or Secondary Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |

| Dichloromethane (DCM) | - | 15 mL | - |

| Acetic Acid (optional) | 60.05 | catalytic | - |

Step-by-Step Procedure:

-

Reactant Solution: In a 50 mL round-bottom flask, dissolve 5-Ethynyl-2-fluorobenzaldehyde (148 mg, 1.0 mmol) and the amine (e.g., morpholine, 0.10 mL, 1.2 mmol) in dichloromethane (15 mL).

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.[13]

-

Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.

-